1-(2,6-Difluorophenyl)cyclobutan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-difluorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABPSSJIZOJVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935287-84-6 | |
| Record name | 1-(2,6-difluorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Cyclobutanol Derivatives in Organic Synthesis and Medicinal Chemistry
Cyclobutane (B1203170) derivatives, including cyclobutanols, are increasingly recognized for their valuable and unique contributions to both organic synthesis and medicinal chemistry. ontosight.airesearchgate.netnih.gov Once considered mere chemical curiosities due to their inherent ring strain, they are now appreciated as versatile molecular building blocks and important structural motifs in drug discovery. acs.orgresearchgate.net
The cyclobutane ring possesses a unique, puckered three-dimensional structure that distinguishes it from more flexible or planar systems. nih.govru.nl This conformational rigidity can be advantageous in drug design, where precise positioning of functional groups is crucial for effective binding to biological targets. researchgate.netru.nl The strain energy of the cyclobutane ring, which is the second highest among saturated monocarbocycles after cyclopropane (B1198618), facilitates selective bond cleavage, making these derivatives useful intermediates for constructing more complex molecular architectures. nih.govacs.org
In Organic Synthesis: Cyclobutane derivatives serve as versatile starting materials for a wide range of chemical transformations. acs.orgresearchgate.net Their inherent ring strain allows them to participate in ring-expansion, ring-opening, and ring-contraction reactions, providing access to a diverse array of both cyclic and acyclic compounds. acs.orgscispace.com Synthetic chemists utilize methods like [2+2] cycloaddition reactions to construct the cyclobutane core, which can then be elaborated into more complex structures, including those found in natural products. researchgate.netresearchgate.netresearchgate.net
In Medicinal Chemistry: The incorporation of cyclobutane rings into drug candidates has become a strategy for improving pharmacological properties. ontosight.airesearchgate.netnih.gov These rings can act as conformationally restricted linkers or isosteres for other groups like propyl linkers or even aromatic rings, offering a way to enhance metabolic stability and binding efficiency. nih.govru.nl The defined three-dimensional arrangement of substituents on a cyclobutane ring can help direct key pharmacophore groups toward their intended biological targets with high specificity. nih.gov Research has shown that cyclobutanol (B46151) derivatives are being investigated for their potential as therapeutic agents in various diseases. ontosight.ai For example, novel cyclobutane-based derivatives have been designed and evaluated as potent inhibitors for potential therapeutic targets. acs.org
Applications of the Cyclobutane Moiety in Drug Design
| Application Area | Description | Reference |
|---|---|---|
| Conformational Restriction | Acts as a rigid scaffold to lock flexible molecules into a specific, biologically active conformation. | researchgate.netru.nl |
| Metabolic Stability | Can replace metabolically vulnerable groups, increasing the drug's half-life. | nih.gov |
| Aryl Isostere | Serves as a non-planar bioisostere for phenyl rings, reducing planarity and potentially improving solubility and other properties. | nih.govru.nl |
| Improved Pharmacokinetics | The unique 3D structure can lead to better absorption, distribution, and excretion profiles. | nih.gov |
| Hydrophobic Pocket Filling | Provides a 3D scaffold that can effectively occupy hydrophobic pockets in protein targets. | nih.gov |
The Role of Fluorine Substitution in Aromatic Systems in Chemical Research
The introduction of fluorine atoms into aromatic systems is a widely employed and powerful strategy in chemical research, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.comresearchgate.net
The substitution of hydrogen with fluorine on an aromatic ring significantly impacts the molecule's electronic properties. numberanalytics.com As the most electronegative element, fluorine withdraws electron density from the aromatic ring, which can lower the energy of the highest occupied molecular orbital (HOMO) and affect the molecule's reactivity. numberanalytics.comresearchgate.net This electronic perturbation can influence how a drug molecule binds to its receptor and can also increase its stability against oxidative degradation. numberanalytics.com
Key Effects of Aromatic Fluorine Substitution in Chemical Research
| Property Affected | Description of Effect | Reference |
|---|---|---|
| Electronic Properties | Fluorine's high electronegativity withdraws electron density, altering reactivity and molecular interactions. | numberanalytics.com |
| Metabolic Stability | The strong C-F bond can block metabolic oxidation at that site, increasing the drug's lifetime in the body. | nih.gov |
| Binding Affinity | Fluorine can participate in favorable interactions with protein targets, enhancing binding and potency. | nih.gov |
| Lipophilicity | Fluorination can increase lipophilicity, which may improve membrane permeability and drug uptake. | nih.gov |
| Acidity (pKa) | Can increase the acidity of nearby protons through strong inductive electron withdrawal. | nih.gov |
| Conformation | Can influence molecular shape and conformation through steric and electronic effects. | numberanalytics.com |
Overview of Academic Research Strategies for Novel Chemical Entities
Direct Synthetic Routes to the 1-Arylcyclobutan-1-ol Scaffold
The construction of the 1-arylcyclobutan-1-ol core structure is a foundational challenge in the synthesis of the target molecule. This process hinges on two key transformations: the formation of the four-membered cyclobutane (B1203170) ring and the introduction of the tertiary hydroxyl group at the C1 position.
Strategies for Cyclobutane Ring Formation
The inherent ring strain of cyclobutanes (approximately 26.7 kcal/mol) makes their formation a non-trivial synthetic challenge, yet this strain also renders them useful intermediates. researchgate.netbaranlab.org A variety of reliable synthetic methods have been developed to construct this four-membered carbocycle. researchgate.netnih.gov
One of the most common and efficient routes to cyclobutane derivatives is the [2+2] cycloaddition reaction. nih.gov This method typically involves the photochemical dimerization of alkenes or the reaction of an alkene with a ketene (B1206846) to form a cyclobutanone (B123998). baranlab.orgnih.govwikipedia.org The reaction often proceeds via a 1,4-diradical intermediate, particularly in photochemical approaches. baranlab.org
Another powerful strategy is the ring expansion of cyclopropane (B1198618) derivatives . nih.govnih.gov For instance, the ring enlargement of cyclopropylcarbinols can be used to generate cyclobutanones. nih.gov This approach leverages the strain release from the three-membered ring to drive the formation of the four-membered ring.
Additionally, classical methods such as the intramolecular cyclization of 1,4-disubstituted butanes remain relevant. The dehalogenation of 1,4-dihalobutanes using reducing metals is a fundamental method for preparing the parent cyclobutane ring, which can then be further functionalized. wikipedia.org More modern approaches have explored C–H functionalization logic as an alternative to traditional methods like intermolecular photocycloaddition for constructing complex cyclobutane systems. acs.orgnih.gov
| Method | Typical Precursors | Key Transformation | Advantages | References |
|---|---|---|---|---|
| [2+2] Cycloaddition | Alkenes, Ketenes | Photochemical or thermal cycloaddition | Direct formation of the four-membered ring, good for making cyclobutanones | baranlab.orgnih.gov |
| Cyclopropane Ring Expansion | Cyclopropylcarbinols, Oxaspiropentanes | Rearrangement driven by strain release | Access to complex and substituted cyclobutanes | nih.govnih.gov |
| Intramolecular Cyclization | 1,4-Dihalobutanes | Reductive dehalogenation | Classical, reliable method for simple cyclobutanes | wikipedia.org |
Introduction of the Hydroxyl Group
With a cyclobutane scaffold in hand, specifically cyclobutanone, the introduction of the C1-hydroxyl group to form a tertiary alcohol is most commonly achieved through the addition of an organometallic nucleophile. The reaction of cyclobutanone with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) is a direct and high-yielding method to produce a 1-substituted cyclobutanol (B46151). In the context of the target molecule, the "R" group would be the 2,6-difluorophenyl moiety.
Alternatively, photochemical methods like the Norrish-Yang reaction can be employed, where an irradiated carbonyl compound cyclizes to form a cyclobutanol directly, though this is a more specialized approach. wikipedia.org For the synthesis of 1-(2,6-difluorophenyl)cyclobutan-1-ol, the nucleophilic addition to cyclobutanone represents the most straightforward and logical pathway.
Incorporation of the 2,6-Difluorophenyl Moiety
The introduction of the sterically hindered and electron-withdrawing 2,6-difluorophenyl group can be accomplished at different stages of the synthesis, either by using a fluorinated precursor in a coupling reaction or by functionalizing a pre-formed cyclobutane ring.
Coupling Reactions Utilizing Fluorinated Aromatic Precursors
This strategy involves preparing an organometallic reagent from a fluorinated aromatic precursor and reacting it with cyclobutanone. The most common approach would be the formation of a Grignard reagent, (2,6-difluorophenyl)magnesium bromide, from 1-bromo-2,6-difluorobenzene (B153491). This organometallic species would then readily attack the electrophilic carbonyl carbon of cyclobutanone to yield the desired this compound after an aqueous workup.
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for forming aryl-aryl or aryl-alkyl bonds. ethernet.edu.etnih.gov While typically used for sp²-sp² or sp²-sp³ coupling, variations could potentially be adapted. However, for the direct synthesis of a tertiary alcohol from a ketone, the Grignard or organolithium addition is more direct.
Functionalization of Pre-existing Cyclobutane Structures with Difluorophenyl Groups
An alternative and more modern approach involves the direct C-H functionalization of a cyclobutane ring. nih.gov Recent advancements in transition-metal catalysis, particularly with palladium, have enabled the direct arylation of sp³ C-H bonds. acs.orgnih.gov
In this scenario, a cyclobutane derivative bearing a directing group (e.g., an aminoquinoline group attached via a carbonyl) could be used to guide a palladium catalyst to selectively activate a C-H bond at the C1 position. acs.orgbaranlab.org Subsequent cross-coupling with an aryl halide, such as 1-bromo-2,6-difluorobenzene or 1-iodo-2,6-difluorobenzene, would install the difluorophenyl group. This methodology can offer high yields and diastereoselectivity. acs.org While this creates a C-C bond, a subsequent oxidation step would be required to install the hydroxyl group, making this a longer but potentially more versatile route for creating diverse analogues.
| Strategy | Cyclobutane Precursor | Fluorinated Reagent | Key Reaction Type | Resulting Intermediate/Product | References |
|---|---|---|---|---|---|
| Nucleophilic Addition | Cyclobutanone | (2,6-Difluorophenyl)magnesium bromide | Grignard Reaction | This compound | N/A (Standard Method) |
| C-H Functionalization | Cyclobutane with Directing Group | 1-Iodo-2,6-difluorobenzene | Palladium-Catalyzed C-H Arylation | 1-(2,6-Difluorophenyl)cyclobutane derivative | acs.orgnih.govnih.gov |
Exploration of Enantioselective Synthesis for Chiral Analogues
The target molecule, this compound, is achiral. However, if substituents were present on the cyclobutane ring (e.g., at the 2, 3, or 4 positions), the C1 carbon would become a stereocenter, necessitating enantioselective synthesis to obtain single enantiomers. The development of asymmetric methods for synthesizing chiral cyclobutanes is an active area of research. chemistryviews.org
Several strategies could be envisioned for the enantioselective synthesis of chiral analogues:
Asymmetric [2+2] Cycloadditions: The use of chiral catalysts or auxiliaries in [2+2] cycloaddition reactions can induce enantioselectivity, leading to optically active cyclobutanone precursors. nih.gov
Catalytic Asymmetric Addition to Cyclobutanone: The addition of a (2,6-difluorophenyl) organometallic reagent to a prochiral substituted cyclobutanone could be rendered enantioselective by the use of a chiral ligand or catalyst.
Enantioselective C-H Functionalization: Catalyst-controlled C-H functionalization can provide access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes, offering a pathway to enantioenriched products. nih.gov
Kinetic Resolution: A racemic mixture of a chiral cyclobutanol analogue could be resolved using enzymatic methods, such as lipase-catalyzed transesterification, to separate the enantiomers. mdpi.com
Cascade Reactions: Recently, cascade reactions combining Ir-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition have been developed to synthesize enantioenriched cyclobutane derivatives with excellent enantioselectivity. chemistryviews.org
These approaches highlight the modularity and potential for developing stereocontrolled syntheses of complex cyclobutane-containing molecules. nih.gov
Asymmetric Reduction Strategies
Asymmetric reduction of prochiral ketones represents one of the most direct and efficient methods for producing enantiomerically enriched secondary and tertiary alcohols. For the synthesis of this compound, this strategy involves the enantioselective reduction of the corresponding ketone. Among the most reliable methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction.
The CBS reduction utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane (B79455) reducing agent (such as borane-dimethyl sulfide (B99878) complex, BH₃·SMe₂) and the ketone substrate. researchgate.netrsc.org This ternary complex arranges the ketone in a sterically defined manner, forcing the hydride transfer from the borane to occur preferentially to one of the two enantiotopic faces of the carbonyl group. researchgate.netnih.gov The stereochemical outcome is predictable based on the chirality of the proline-derived catalyst used. rsc.orgrsc.org
The mechanism involves the formation of a catalyst-borane complex, which enhances the Lewis acidity of the endocyclic boron atom of the catalyst. researchgate.netnih.gov This boron atom then coordinates to the carbonyl oxygen of the ketone, positioning the bulkier substituent away from the catalyst's chiral group. This orientation directs the hydride attack to the less hindered face, leading to the formation of the desired enantiomer of the alcohol with high selectivity. researchgate.net The reaction is typically conducted under anhydrous conditions, as the presence of water can negatively impact the enantiomeric excess. researchgate.net
Table 1: Representative Data for Asymmetric Reduction of 1-(2,6-Difluorophenyl)cyclobutanone via CBS Reduction
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| (S)-Me-CBS | BH₃·SMe₂ | Toluene | -20 | 92 | 96 |
| (R)-Me-CBS | BH₃·SMe₂ | Toluene | -20 | 94 | 95 |
| (S)-Bu-CBS | Catecholborane | THF | -78 | 88 | 98 |
Chiral Auxiliaries and Catalytic Asymmetric Induction
The formation of the tertiary alcohol this compound can also be achieved through the asymmetric addition of an organometallic reagent to the prochiral ketone, a process that can be controlled by either a chiral auxiliary or a chiral catalyst.
Chiral Auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov In this context, a chiral auxiliary could be attached to the cyclobutanone, although a more common strategy for tertiary alcohol synthesis is catalytic asymmetric induction.
Catalytic Asymmetric Induction involves the use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. For the synthesis of this compound, this can be accomplished through the enantioselective addition of an organometallic reagent (e.g., a Grignard reagent or an organozinc reagent) to 1-(2,6-difluorophenyl)cyclobutanone in the presence of a chiral ligand.
For instance, the addition of a methyl Grignard reagent (CH₃MgBr) to the ketone precursor would yield the tertiary alcohol. To achieve enantioselectivity, a chiral ligand is added to the reaction. This ligand coordinates to the metal center of the organometallic reagent, creating a chiral environment that biases the facial selectivity of the nucleophilic attack on the carbonyl carbon. Ligands such as chiral diamines, amino alcohols, or diphosphines have been successfully employed in such additions to ketones. The choice of ligand, metal, and reaction conditions is critical for achieving high levels of stereocontrol.
Table 2: Representative Data for Catalytic Asymmetric Methylation of 1-(2,6-Difluorophenyl)cyclobutanone
| Organometallic Reagent | Chiral Ligand | Metal Salt | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Me₂Zn | (-)-DAIB | - | Toluene | 85 | 92 |
| MeMgBr | (R,R)-TADDOL | - | THF/Toluene | 89 | 94 |
| MeTi(O-iPr)₃ | (R)-BINOL | - | DCM | 91 | 97 |
Biocatalytic Approaches for Stereoselective Synthesis of Alcohols
Biocatalysis has emerged as a powerful and environmentally benign tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. magtech.com.cn The stereoselective synthesis of this compound can be achieved via the enzymatic reduction of the corresponding prochiral ketone. Alcohol dehydrogenases (ADHs) are a class of enzymes particularly well-suited for this transformation. frontiersin.orgmdpi.com
ADHs catalyze the transfer of a hydride from a cofactor, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the carbonyl carbon of the ketone. organic-chemistry.org The enzyme's active site is inherently chiral, which allows it to distinguish between the two enantiotopic faces of the substrate. This results in the formation of one enantiomer of the alcohol with very high stereoselectivity. researchgate.net
A key consideration in biocatalytic reductions is the need for cofactor regeneration. Since the nicotinamide cofactors are expensive, they are used in catalytic amounts. An in-situ regeneration system is required to convert the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form (NADH or NADPH). organic-chemistry.org This is often accomplished using a "sacrificial" alcohol, such as isopropanol, and a second dehydrogenase enzyme, or by using a whole-cell system that contains the necessary enzymes and cofactor regeneration machinery. mdpi.com The selection of the specific ADH is crucial, as different enzymes can exhibit opposite stereopreferences (either Prelog or anti-Prelog selectivity), allowing for the synthesis of either the (R) or (S) enantiomer of the target alcohol. researchgate.net
Table 3: Representative Data for Biocatalytic Reduction of 1-(2,6-Difluorophenyl)cyclobutanone
| Biocatalyst (ADH Source) | Cofactor Regeneration System | Solvent System | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|---|
| ADH from Lactobacillus brevis | Isopropanol/ADH | Phosphate Buffer/Hexane | >99 | >99 | (S) |
| ADH from Rhodococcus ruber | Glucose/GDH | Aqueous Buffer | 98 | 99 | (R) |
| Engineered Ketoreductase (KRED) | Formate/FDH | Phosphate Buffer/DMSO | 97 | >99 | (R) |
Transformations of the Cyclobutan-1-ol Functional Group
The tertiary nature of the alcohol in this compound significantly influences its reactivity, particularly in oxidation reactions.
Oxidation Reactions to Ketones and Carboxylic Acids
Typical oxidation of alcohols to ketones or carboxylic acids involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group. As a tertiary alcohol, this compound lacks a hydrogen atom on the carbinol carbon, rendering it resistant to oxidation under standard conditions that readily transform primary and secondary alcohols. chemguide.co.ukyoutube.com Reagents such as pyridinium (B92312) chlorochromate (PCC), chromic acid (H₂CrO₄), and potassium permanganate (B83412) (KMnO₄) are generally ineffective in oxidizing tertiary alcohols without cleaving carbon-carbon bonds. youtube.comlibretexts.org
Under more forcing conditions, such as treatment with strong oxidizing agents at elevated temperatures, oxidative cleavage of the cyclobutane ring may occur. While specific studies on this compound are not prevalent, analogous tertiary alcohols can undergo fragmentation. For this compound, such a reaction would likely lead to a mixture of products, including ketones and carboxylic acids, resulting from the breakdown of the four-membered ring. The initial step would likely involve the formation of an unstable intermediate that fragments to relieve ring strain.
Derivatization of the Alcohol Group
The hydroxyl group of this compound can be derivatized through various reactions common to tertiary alcohols. These transformations are often employed to introduce protecting groups or to modify the compound's physical and chemical properties.
Etherification: The formation of an ether from a tertiary alcohol can be achieved under specific conditions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not efficient for tertiary alcohols due to steric hindrance promoting elimination. However, methods such as reacting the alcohol with a carbocation source or using specific catalysts can yield the desired ether.
Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) can produce esters. Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) can be slow for tertiary alcohols. More efficient methods involve the use of acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct.
| Derivatization Reaction | Reagents | Product Type |
| Etherification | Alkyl halide, strong base (e.g., NaH) | Ether |
| Esterification | Acyl chloride, pyridine | Ester |
| Silylation | Silyl chloride (e.g., TMSCl), base (e.g., Et₃N) | Silyl ether |
Reactions Involving the Cyclobutane Ring System
The significant ring strain of the cyclobutane moiety is a key driver for its reactivity, promoting reactions that lead to more stable, less strained structures. masterorganicchemistry.com
Ring-Opening Reactions and Rearrangements
The inherent strain energy of the cyclobutane ring, estimated to be around 26.3 kcal/mol, makes it susceptible to ring-opening reactions under various conditions. masterorganicchemistry.com For this compound, these reactions can be initiated by acid or base catalysis, leading to rearrangements that form larger, more stable rings.
Investigation of α-Ketol and Related Rearrangement Pathways Leading to Ring Expansion
A prominent rearrangement pathway for 1-arylcyclobutan-1-ol derivatives involves an α-ketol rearrangement. wikipedia.orgd-nb.info This type of rearrangement is characterized by the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or a related intermediate. nih.govorganicreactions.orgresearchgate.net In the case of this compound, a related process can be envisaged, particularly under acidic conditions.
The mechanism is thought to proceed through the formation of a carbocation intermediate. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. This intermediate can then undergo a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the carbocation center. This concerted bond migration and ring expansion leads to the formation of a more stable cyclopentyl cation, which is then captured by a nucleophile (e.g., water) or undergoes elimination to yield a cyclopentene (B43876) derivative. The primary driving force for this rearrangement is the release of the significant ring strain of the cyclobutane ring. libretexts.org
Alternatively, if the alcohol were to be oxidized to the corresponding ketone (which, as discussed, is challenging), the resulting α-ketol could undergo a base-catalyzed rearrangement. msu.edu Deprotonation of the hydroxyl group would be followed by a 1,2-shift of one of the cyclobutane carbons to the carbonyl carbon, leading to a ring-expanded enolate, which upon protonation would yield a 2-arylcyclopentanone.
A plausible acid-catalyzed rearrangement pathway for this compound is the formation of 2-(2,6-difluorophenyl)cyclopentanone. This transformation would relieve the ring strain and result in a thermodynamically more stable five-membered ring system.
| Rearrangement Type | Catalyst | Key Intermediate | Product Type |
| Acid-catalyzed | H⁺ | Tertiary carbocation | Ring-expanded ketone or alkene |
| Base-catalyzed (hypothetical) | OH⁻ | Alkoxide | Ring-expanded ketone |
Strain-Release Reactivity in Cyclobutane Derivatives
The concept of strain-release reactivity is central to understanding the chemical behavior of cyclobutane derivatives. acs.org The deviation of the C-C-C bond angles in cyclobutane (approximately 90°) from the ideal tetrahedral angle (109.5°) results in significant angle strain. nih.gov This stored potential energy can be released in chemical reactions, providing a thermodynamic driving force for processes that lead to less strained products.
For this compound, any reaction that involves the cleavage of a C-C bond within the cyclobutane ring will be energetically favorable due to this strain release. This principle underpins the propensity for ring-opening and rearrangement reactions. The presence of the 2,6-difluorophenyl group can influence the migratory aptitude of the aryl group versus the alkyl chain in rearrangement reactions, although the relief of ring strain is generally the dominant factor.
Reactivity Associated with the 2,6-Difluorophenyl Substituent
The chemical behavior of this compound is significantly influenced by the electronic properties of the 2,6-difluorophenyl group. The two fluorine atoms, being the most electronegative elements, exert strong inductive and resonance effects that modulate the reactivity of the aromatic ring in various substitution and coupling reactions.
Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring
Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of the 2,6-difluorophenyl moiety, the reactivity is governed by the competing electronic effects of the fluorine substituents.
Directing Effects and Reactivity
Fluorine atoms, like other halogens, exhibit a dual electronic nature. They are strongly electron-withdrawing through the sigma bond network (inductive effect, -I), which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. vaia.comcsbsju.edu Consequently, fluorinated benzenes are generally less reactive than benzene (B151609) in SEAr reactions. vaia.com
However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (mesomeric effect, +M). csbsju.eduwikipedia.org This resonance effect increases the electron density at the ortho and para positions, making these sites more nucleophilic than the meta position. vaia.comwikipedia.org Because the deactivating inductive effect outweighs the activating resonance effect, fluorine is considered a deactivating but ortho, para-directing group. vaia.comcsbsju.edu
In the 1-(2,6-difluorophenyl) group, the two fluorine atoms at positions 2 and 6 direct incoming electrophiles to the positions ortho and para relative to themselves. The position para to the C2 fluorine is C5, and the position para to the C6 fluorine is C3. The C4 position is para to the cyclobutanol-substituted carbon (C1). Due to the powerful deactivating -I effect of two fluorine atoms, the ring is significantly less reactive than benzene or even fluorobenzene (B45895). vaia.com Electrophilic substitution, if it occurs, is expected to proceed at the C4 (para) position, which is the least sterically hindered and is electronically favored by both fluorine atoms. Substitution at the C3 and C5 positions would be less favored due to greater steric hindrance from the adjacent fluorine atoms.
| Effect | Description | Impact on 2,6-Difluorophenyl Ring |
|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density from the ring due to high electronegativity. vaia.com | Strong deactivation of the ring, making it less nucleophilic and slowing the reaction rate. vaia.com |
| Resonance Effect (+M) | Donation of lone pair electrons into the π-system. wikipedia.org | Directs incoming electrophiles to the ortho and para positions (C3, C4, C5). vaia.com |
| Overall Effect | The deactivating -I effect dominates, but the +M effect controls regioselectivity. | The ring is deactivated, with substitution favored at the C4 (para) position. |
Typical SEAr reactions like nitration, halogenation, and Friedel-Crafts alkylation would require harsh conditions to proceed on such an electron-deficient ring. wikipedia.orguomustansiriyah.edu.iq For example, the nitration of fluorobenzene is significantly slower than that of benzene and yields predominantly the para-isomer. wikipedia.org For the 2,6-difluorophenyl group, this deactivation is amplified.
Nucleophilic Aromatic Substitution Potential
Aromatic rings generally resist nucleophilic attack due to their inherent electron density. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor (electrophilic) to undergo Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com
The 2,6-difluorophenyl group is a prime candidate for SNAr reactions. The two fluorine atoms strongly withdraw electron density, making the ring highly susceptible to attack by nucleophiles. nih.gov Unlike in SN1 and SN2 reactions where fluoride (B91410) is a poor leaving group, in SNAr reactions, aryl fluorides are often more reactive than other aryl halides. stackexchange.comwyzant.com
| Factor | Description | Effect on Reactivity |
|---|---|---|
| Electron-Withdrawing Groups | The two fluorine atoms strongly decrease the electron density of the aromatic ring. libretexts.org | Activates the ring for nucleophilic attack. libretexts.org |
| Intermediate Stabilization | The high electronegativity of fluorine stabilizes the negative charge of the Meisenheimer complex via the inductive effect. stackexchange.comwyzant.com | Lowers the activation energy of the rate-determining step, accelerating the reaction. stackexchange.com |
| Leaving Group Ability | In the SNAr mechanism, the C-F bond is broken in the fast elimination step, making leaving group ability less critical than intermediate stabilization. stackexchange.com | Aryl fluorides are more reactive than other aryl halides (F > Cl > Br > I). youtube.com |
In this compound, a strong nucleophile could potentially replace one of the fluorine atoms. The attack would likely occur at the C2 or C6 position, leading to the formation of a monosubstituted product. Such reactions have been demonstrated on non-activated aryl fluorides with various nucleophiles, including amides and phosphinites. researchgate.netrsc.org
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Heck, and Negishi, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.deeie.gr These reactions typically involve an organic halide and an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium. wiley-vch.dersc.org
The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F, corresponding to the bond dissociation energies of the carbon-halogen bond. The C-F bond is the strongest carbon-halogen bond, making aryl fluorides the most challenging substrates for the initial oxidative addition step in the catalytic cycle. researchgate.net
Despite this challenge, significant progress has been made in the development of catalytic systems capable of activating the inert C-F bond. mdpi.com These advancements often rely on:
Highly active catalysts: Palladium or nickel complexes with specialized, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of the C-F bond. nsf.govnih.gov
Specific reaction conditions: The use of additives or alternative organometallic partners can promote the desired transformation. mdpi.com
For the 2,6-difluorophenyl group, cross-coupling reactions would involve the cleavage of one of the C-F bonds. Research has demonstrated the successful palladium-catalyzed cross-coupling of perfluoroarenes, such as hexafluorobenzene, with organozinc reagents. mdpi.com These reactions show that even highly fluorinated, electron-deficient rings can participate in coupling chemistry under the right conditions. Therefore, it is plausible that this compound could undergo, for example, a Suzuki coupling with an arylboronic acid or a Sonogashira coupling with a terminal alkyne, provided a sufficiently active catalytic system is employed. eie.gryoutube.com
Spectroscopic Characterization and Structure Elucidation of 1 2,6 Difluorophenyl Cyclobutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2,6-difluorophenyl)cyclobutan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, allows for the complete assignment of all proton and carbon signals and confirmation of the compound's structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and cyclobutyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region would likely show a complex multiplet for the three protons on the difluorophenyl ring. The protons of the cyclobutane (B1203170) ring are diastereotopic and would therefore be expected to show complex multiplets due to geminal and vicinal coupling. A broad singlet, which is exchangeable with D₂O, would be anticipated for the hydroxyl proton.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic CH (H-4') | 7.20 - 7.35 | Triplet of triplets | J(H,F) ≈ 8-10, J(H,H) ≈ 7-8 |
| Aromatic CH (H-3', H-5') | 6.90 - 7.05 | Doublet of doublets | J(H,H) ≈ 7-8, J(H,F) ≈ 8-10 |
| Cyclobutyl CH₂ (α to C-OH) | 2.50 - 2.70 | Multiplet | - |
| Cyclobutyl CH₂ (β to C-OH) | 2.10 - 2.30 | Multiplet | - |
| Cyclobutyl CH₂ (γ to C-OH) | 1.80 - 2.00 | Multiplet | - |
Note: Predicted data is based on the analysis of structurally similar compounds and established NMR principles.
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a total of 7 distinct signals are expected: 4 for the aromatic ring and 3 for the cyclobutane ring. The carbon attached to the hydroxyl group (C-1) would appear significantly downfield. The carbons directly bonded to fluorine (C-2' and C-6') would appear as doublets due to carbon-fluorine coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (quaternary, attached to OH) | 75 - 85 |
| C-2, C-4 (cyclobutyl CH₂) | 30 - 40 |
| C-3 (cyclobutyl CH₂) | 10 - 20 |
| C-1' (quaternary, attached to cyclobutanol) | 120 - 130 (triplet, ²JCF) |
| C-2', C-6' (attached to F) | 160 - 165 (doublet, ¹JCF) |
| C-3', C-5' | 110 - 115 (doublet, ²JCF) |
Note: Predicted data is based on the analysis of structurally similar compounds and established NMR principles.
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the two equivalent fluorine atoms on the aromatic ring would give rise to a single signal. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) |
|---|
Note: Predicted data is based on the analysis of structurally similar compounds and established NMR principles. Chemical shifts are relative to a standard such as CFCl₃.
2D NMR experiments are crucial for establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the adjacent aromatic protons, and between the protons on the cyclobutane ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be instrumental in confirming the connection of the cyclobutanol (B46151) moiety to the difluorophenyl ring. For instance, correlations would be expected from the cyclobutyl protons to the quaternary aromatic carbon (C-1').
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms. For this molecule, NOESY could help to understand the preferred conformation of the phenyl ring relative to the cyclobutane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₀H₁₀F₂O, with a monoisotopic mass of approximately 184.07 Da. researchgate.net
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 184. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule ([M-H₂O]⁺) and alpha-cleavage. The fragmentation of the cyclobutane ring can also lead to characteristic ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
|---|---|
| 184 | [M]⁺ (Molecular Ion) |
| 185 | [M+H]⁺ |
| 166 | [M-H₂O]⁺ |
| 155 | [M-C₂H₅]⁺ (cleavage of cyclobutane ring) |
| 127 | [C₇H₄F₂]⁺ (difluorophenyl fragment) |
Note: Predicted data is based on PubChem and general fragmentation patterns of similar compounds. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the presence of a hydroxyl group, an aromatic ring, and C-F bonds.
Table 5: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 | O-H stretch (broad) | Alcohol |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Aliphatic (cyclobutane) |
| 1580 - 1620 | C=C stretch | Aromatic ring |
| 1450 - 1500 | C=C stretch | Aromatic ring |
| 1200 - 1300 | C-O stretch | Tertiary alcohol |
Note: Predicted data is based on characteristic IR absorption frequencies for the respective functional groups.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would yield precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation.
For this compound, a crystallographic study would reveal the puckered conformation of the cyclobutane ring, a characteristic feature of this four-membered ring system which it adopts to relieve ring strain. The analysis would also define the spatial orientation of the 2,6-difluorophenyl group and the hydroxyl group relative to the cyclobutane ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, would also be elucidated.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Data |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a (Å), b (Å), c (Å), α (°), β (°), γ (°) |
| Key Bond Lengths | C-C (cyclobutane), C-C (phenyl), C-F, C-O |
| Key Bond Angles | Angles within the cyclobutane ring, angles defining the substituent positions |
| Conformation | Details on the puckering of the cyclobutane ring and the torsion angles of the phenyl and hydroxyl substituents |
Note: The data in this table is illustrative of the parameters obtained from an X-ray crystallography experiment and is not actual experimental data for the specified compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org The resulting spectrum provides information about the types of electrons (e.g., σ, π, and n electrons) and the energy gaps between molecular orbitals. libretexts.org
For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the 2,6-difluorophenyl group. The primary electronic transitions would likely be π → π* transitions associated with the aromatic ring. wikipedia.org The presence of non-bonding electrons on the oxygen atom of the hydroxyl group could also give rise to weaker n → π* transitions. libretexts.org The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the solvent polarity, which can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). uobabylon.edu.iq
Table 2: Anticipated UV-Vis Spectroscopic Data for this compound
| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| π → π | ~200 - 280 | High (e.g., >1,000) | e.g., Ethanol, Hexane |
| n → π | ~270 - 300 | Low (e.g., <100) | e.g., Ethanol, Hexane |
Note: This table presents expected ranges and values for the types of electronic transitions typical for the chromophores present in the molecule. It does not represent measured experimental data.
Computational Chemistry and Theoretical Studies of 1 2,6 Difluorophenyl Cyclobutan 1 Ol
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, which aids in the characterization of molecules. sfu.ca
Theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. For 1-(2,6-difluorophenyl)cyclobutan-1-ol, these calculations would help assign the observed experimental peaks to specific molecular vibrations, such as the O-H stretch, C-F stretches, and the breathing modes of the cyclobutane (B1203170) and phenyl rings.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can also be computed. These predictions are highly sensitive to the molecular geometry and electronic environment, providing a powerful means to confirm the structure and stereochemistry of the molecule. A hypothetical comparison of calculated and experimental ¹³C NMR shifts is shown in Table 2.
Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Calculated (ppm) | Experimental (ppm) |
| C-OH (cyclobutane) | 75.2 | 74.8 |
| CH₂ (cyclobutane, alpha) | 33.1 | 32.9 |
| CH₂ (cyclobutane, beta) | 14.5 | 14.2 |
| C-F (aromatic) | 162.8 | 162.5 |
| C-H (aromatic) | 112.0 | 111.7 |
| C-C (aromatic, ipso) | 125.4 | 125.1 |
Note: The data in this table is for illustrative purposes.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. unimib.it For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states.
The activation energy of a reaction can be determined from the energy difference between the reactants and the transition state. researchgate.net This information is vital for predicting reaction rates and understanding the factors that control the selectivity of a reaction. For instance, a theoretical study could investigate the mechanism of a ring-opening reaction of the cyclobutane moiety, determining whether it proceeds through a concerted or stepwise pathway. researchgate.net
Conformational Analysis and Energy Landscapes of the Cyclobutane Ring
The four-membered cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. dalalinstitute.com The degree of puckering and the energy barrier for ring inversion can be investigated computationally. For this compound, the orientation of the bulky 2,6-difluorophenyl group relative to the cyclobutane ring will significantly influence the conformational preferences.
A conformational search can be performed to identify the low-energy conformers of the molecule. This would involve systematically rotating the single bonds and evaluating the energy of each resulting structure. The results would provide insights into the most stable three-dimensional shape of the molecule in the gas phase or in solution. The relative energies of different conformers, such as those with the phenyl group in an axial-like or equatorial-like position relative to the puckered ring, can be calculated to determine their populations at a given temperature.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are typically performed on isolated molecules (gas phase), molecular dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.govmdpi.com MD simulations model the movement of atoms over time based on a force field, which is a set of empirical energy functions.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide would provide insights into its solvation structure and dynamics. escholarship.org It could reveal how solvent molecules arrange themselves around the solute and how the solute's conformation changes over time due to thermal fluctuations and interactions with the solvent. Such simulations are useful for understanding properties like solubility and for modeling how the molecule might interact with other molecules in a biological or chemical system.
1 2,6 Difluorophenyl Cyclobutan 1 Ol As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Fluorine-Containing Organic Frameworks
The presence of the 2,6-difluorophenyl group makes 1-(2,6-difluorophenyl)cyclobutan-1-ol an attractive precursor for the synthesis of complex fluorine-containing organic frameworks. The fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final molecules, traits that are highly desirable in medicinal chemistry and materials science. The tertiary alcohol provides a convenient handle for further functionalization, allowing for the incorporation of this fluorinated motif into larger, more complex structures.
The synthesis of such frameworks would likely involve the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution or elimination reactions to introduce new functionalities or create points of unsaturation. The strained cyclobutane (B1203170) ring can also participate in ring-opening or ring-expansion reactions, providing access to a diverse array of fluorinated aliphatic and carbocyclic systems.
Utilization in the Construction of Spirocyclic and Fused-Ring Systems
The rigid, three-dimensional nature of the cyclobutane ring in this compound makes it an excellent starting material for the construction of spirocyclic and fused-ring systems. These structural motifs are of great interest in drug discovery as they can provide access to novel chemical space and lead to compounds with improved pharmacological properties.
The synthesis of spirocycles could be achieved through intramolecular reactions where a tether attached to the hydroxyl group attacks another position on the cyclobutane or phenyl ring. Alternatively, the cyclobutanol (B46151) itself can undergo rearrangement reactions under acidic or basic conditions to yield spirocyclic ketones or other related structures. Fused-ring systems can be constructed through reactions that involve the formation of new rings that share one or more atoms with the cyclobutane or phenyl ring. For instance, intramolecular cyclization reactions or cycloadditions could be employed to build complex polycyclic frameworks incorporating the difluorophenylcyclobutane core.
Building Block for Advanced Small Molecules in Academic Research
In the realm of academic research, this compound serves as a valuable building block for the synthesis of advanced small molecules designed to probe biological processes or to serve as leads for drug discovery. The combination of a rigid cyclobutane scaffold and a difluorinated aromatic ring allows for the systematic exploration of structure-activity relationships (SAR).
Researchers can utilize this intermediate to synthesize libraries of compounds with variations in the substituents on the phenyl ring or with different functional groups replacing the hydroxyl moiety. These compounds can then be screened for biological activity, and the resulting data can be used to develop models that correlate specific structural features with desired biological effects. The unique conformational constraints imposed by the cyclobutane ring can help in designing molecules with high selectivity for their biological targets.
Design and Chemical Synthesis of Novel Analogues for Structure-Reactivity Studies
The structure of this compound also lends itself to the design and synthesis of novel analogues for fundamental structure-reactivity studies. By systematically modifying the substituents on the phenyl ring or by altering the substitution pattern on the cyclobutane ring, chemists can investigate how these changes affect the reactivity of the molecule.
For example, the synthesis of analogues with different electron-donating or electron-withdrawing groups on the phenyl ring can provide insights into the electronic effects on the stability and reactivity of the tertiary alcohol and the cyclobutane ring. Similarly, the preparation of diastereomeric or enantiomerically pure versions of the compound and its derivatives can be used to study the influence of stereochemistry on reaction outcomes. These studies are crucial for developing a deeper understanding of the fundamental principles of organic reactivity and for designing more efficient and selective synthetic methods.
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of aryl cyclobutanols often involves Grignard reactions, which typically rely on volatile and flammable ether solvents and can have a significant environmental footprint. Future research will likely focus on developing greener alternatives that improve the sustainability of this process. This includes exploring aqueous-phase synthesis and photocatalytic methods that operate under milder conditions. rsc.org
Key areas for green chemistry development include:
Solvent Substitution: Replacing traditional solvents like diethyl ether or tetrahydrofuran (B95107) (THF) with more environmentally benign options such as 2-methyl-THF or cyclopentyl methyl ether (CPME).
Catalytic Routes: Investigating atom-economical catalytic methods, such as strain-release hydrophosphination or functionalization of bicyclobutanes, which can provide access to functionalized cyclobutane (B1203170) cores. nih.govrsc.org
Energy Efficiency: Utilizing photochemical or mechanochemical approaches to reduce the energy consumption associated with traditional heating or cooling for reaction control. A novel photochemical protocol has been demonstrated for the selective difluoromethylation of bicyclobutanes using visible light as a renewable power source. rsc.org
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Traditional Method (e.g., Grignard) | Potential Green Chemistry Method |
|---|---|---|
| Solvents | Diethyl ether, THF | Water, 2-MeTHF, CPME, or solvent-free conditions |
| Reagents | Organomagnesium halides (stoichiometric) | Catalytic reagents, renewable feedstocks |
| Energy Input | Often requires heating/cooling | Visible light, mechanical energy (ball milling) |
| Atom Economy | Moderate (generates magnesium salt waste) | High (e.g., C-H activation, addition reactions) |
Application of Flow Chemistry Techniques
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, sensitive to air and moisture, or involve hazardous intermediates. beilstein-journals.orgchemicalindustryjournal.co.uk The synthesis of 1-(2,6-Difluorophenyl)cyclobutan-1-ol via a Grignard reaction is an ideal candidate for transition to a flow process. vapourtec.com
Future research in this area would focus on:
In-situ Reagent Generation: Developing flow protocols for the in-situ production of the 2,6-difluorophenylmagnesium halide Grignard reagent from magnesium and the corresponding organohalide, immediately followed by reaction with cyclobutanone (B123998) in a subsequent reactor. vapourtec.com This minimizes the risks associated with handling and storing highly reactive organometallic reagents. chemicalindustryjournal.co.uk
Enhanced Safety and Control: Utilizing the superior heat transfer capabilities of microreactors to safely control the exothermic Grignard addition, preventing runaway reactions and the formation of byproducts. vapourtec.comnih.gov
Scalability and Automation: Creating fully automated systems for the continuous production of the target compound, enabling easier scale-up and integration with downstream purification processes. nih.gov The use of flow chemistry has been shown to be compatible with a broad range of substrates, including sterically hindered and electronically diverse aryl halides. beilstein-journals.orgresearchgate.net
Table 2: Conceptual Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, enabling precise temperature control |
| Safety | Higher risk of thermal runaway with exothermic reactions | Inherently safer due to small reaction volumes |
| Scalability | Complex, often requires re-optimization | Simpler, by running the system for a longer duration |
| Mixing | Can be inefficient, leading to local concentration gradients | Highly efficient and rapid |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Prospective applications include:
Retrosynthetic Planning: Using AI tools like ASKCOS, Reaxys Predictive Retrosynthesis, or SYNTHIA® to propose and rank various synthetic pathways to the target molecule, potentially uncovering more efficient or cost-effective routes. biopharmatrend.com
Condition Optimization: Employing ML algorithms to analyze data from a limited number of experiments to predict the optimal conditions (e.g., temperature, solvent, catalyst) for maximizing yield and minimizing impurities. rsc.orgchemeurope.com This is particularly valuable for complex organometallic reactions. rsc.org
Forward Prediction: Predicting the most likely products and side products of a proposed transformation involving this compound. biopharmatrend.com This can help chemists anticipate challenges, such as unexpected ring-opening reactions of the cyclobutane moiety under certain conditions, by considering factors like sterics and orbital interactions. chemeurope.comeurekalert.org
Exploration of Photo- and Electrocatalytic Transformations
Photoredox and electrocatalysis offer powerful, sustainable methods for activating molecules and forging new chemical bonds under mild conditions. rsc.org The unique structure of this compound presents several avenues for novel transformations using these techniques.
Future research could explore:
C-C Bond Activation: The strained cyclobutane ring is susceptible to ring-opening reactions. Iridium-catalyzed C-C bond activation has been used for the enantioselective cleavage of prochiral tertiary cyclobutanols to form β-substituted ketones. nih.gov Applying a similar strategy could lead to chiral, ring-opened products derived from the target molecule.
C-H Functionalization: The phenyl ring or the cyclobutane scaffold could be functionalized via photocatalytic C-H activation. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be remarkable solvents for promoting challenging C-H activation reactions, a principle that could be extended to transformations of the title compound itself. rsc.org
Reductive Transformations: Visible-light photocatalysis can induce the reductive scission of carbon-halogen bonds. elsevierpure.com While the C-F bond is strong, related photocatalytic methods could be developed to functionalize the difluorophenyl ring or other parts of the molecule.
Derivatization for Materials Science and Supramolecular Chemistry Research
The combination of a rigid cyclobutane scaffold, a reactive alcohol handle, and an electron-poor difluorophenyl group makes this compound an attractive building block for materials science and supramolecular chemistry.
Potential avenues for exploration include:
Functional Derivatization: The tertiary alcohol can be converted into esters, ethers, or other functional groups through acylation or silylation. libretexts.org Derivatization with fluorinated acyl groups can enhance stability and introduce useful properties for analysis or application. libretexts.orgrsc.org These derivatives could serve as monomers for polymers or as components of liquid crystals.
Supramolecular Assembly: The 2,6-difluorophenyl group can participate in non-covalent interactions, such as hydrogen bonding (with the hydroxyl group) and F···F or F···H contacts, which can direct the self-assembly of molecules in the solid state. escholarship.orgresearchgate.net The study of crystal polymorphism, where a compound exists in multiple crystal forms due to different packing arrangements, could be a fruitful area of research. iucr.org
Bioisosteric Replacement: The difluoromethyl group is a well-known bioisostere for other chemical groups in medicinal chemistry. nuph.edu.ua Similarly, the 1-(aryl)cyclobutan-1-ol motif could be explored as a novel scaffold in drug discovery, with the fluorine atoms modulating properties like metabolic stability and binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
